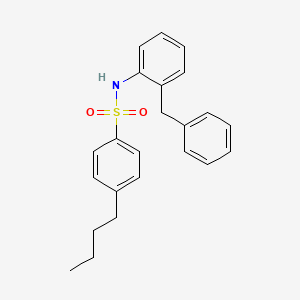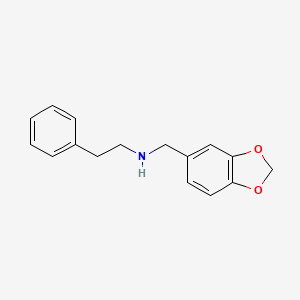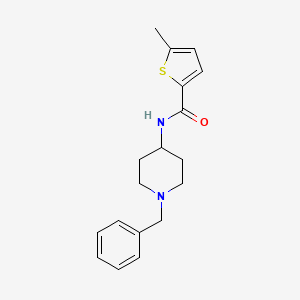![molecular formula C22H21N3O6S3 B4609702 dimethyl 5-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4609702.png)
dimethyl 5-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate
Vue d'ensemble
Description
Dimethyl 5-[({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate is a useful research compound. Its molecular formula is C22H21N3O6S3 and its molecular weight is 519.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 519.05924892 g/mol and the complexity rating of the compound is 835. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Emitting Materials
A study by Doi et al. (2003) introduced a novel class of color-tunable emitting amorphous molecular materials, including derivatives of thiophene, for use in electroluminescence. These materials exhibit intense fluorescence emission, reversible anodic oxidation, and cathodic reduction. They function as excellent emitting materials for organic electroluminescent devices, emitting multicolor light, including white, and serve as good host materials for emissive dopants, allowing for color tuning and enhanced performance (Doi et al., 2003).
Enantioselectivity in Kinetic Resolution
Sobolev et al. (2002) explored the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of specific dihydropyridine derivatives. This research sheds light on the structural factors influencing the enantioselectivity of enzymatic reactions, which is crucial for producing enantiomerically pure compounds in drug development and other applications (Sobolev et al., 2002).
Aminocarbonylation Using Dimethylformamide
Wan et al. (2002) demonstrated that dimethylformamide can act as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylation of aryl bromides. This methodology provides a convenient alternative to other carbonylation methods, especially for small-scale reactions where the direct use of carbon monoxide gas is impractical (Wan et al., 2002).
Reversible Blocking of Amino Groups
A study by Dixon and Perham (1968) investigated the reversible blocking of amino groups using maleic anhydride derivatives. This chemical modification technique is significant in protein chemistry for modifying amino acids selectively without affecting the protein's overall structure (Dixon & Perham, 1968).
Synthesis and Antimicrobial Activity
Ghorab et al. (2017) synthesized a series of compounds incorporating the sulfonamide moiety and evaluated their antimicrobial activity. This research highlights the ongoing efforts to develop new antimicrobial agents in response to the global challenge of antibiotic resistance (Ghorab et al., 2017).
Propriétés
IUPAC Name |
dimethyl 3-methyl-5-[[4-(phenylsulfamoyl)phenyl]carbamothioylamino]thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S3/c1-13-17(20(26)30-2)19(33-18(13)21(27)31-3)24-22(32)23-14-9-11-16(12-10-14)34(28,29)25-15-7-5-4-6-8-15/h4-12,25H,1-3H3,(H2,23,24,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBKYYIVEKAMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4609630.png)

![1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]azepane;oxalic acid](/img/structure/B4609638.png)

![(Z)-3-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE](/img/structure/B4609648.png)

![3-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4609653.png)
![ethyl {4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4609655.png)


![ethyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4609697.png)
![3-{[(4-iodophenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B4609706.png)
![9-(TERT-BUTYL)-2-[2-(4-METHYLPHENYL)CYCLOPROPYL]-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B4609720.png)
